molecular formula C23H33N3O2 B10964788 N,N-dicyclohexyl-5-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]furan-2-carboxamide

N,N-dicyclohexyl-5-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]furan-2-carboxamide

Cat. No.: B10964788
M. Wt: 383.5 g/mol
InChI Key: FTZLDHPIWYSGRI-UHFFFAOYSA-N
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Description

N,N-DICYCLOHEXYL-5-[(3,5-DIMETHYL-1H-PYRAZOL-1-YL)METHYL]-2-FURAMIDE is a complex organic compound featuring a pyrazole ring substituted with dimethyl groups and a furan ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-DICYCLOHEXYL-5-[(3,5-DIMETHYL-1H-PYRAZOL-1-YL)METHYL]-2-FURAMIDE typically involves the condensation of 3,5-dimethylpyrazole with a suitable furan derivative under controlled conditions. The reaction is often catalyzed by acids or bases to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to isolate the final product .

Chemical Reactions Analysis

Types of Reactions

N,N-DICYCLOHEXYL-5-[(3,5-DIMETHYL-1H-PYRAZOL-1-YL)METHYL]-2-FURAMIDE can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various acids or bases for catalysis. Reaction conditions such as temperature, solvent, and reaction time are optimized based on the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized pyrazole derivatives, while reduction can produce reduced forms of the compound .

Mechanism of Action

The mechanism by which N,N-DICYCLOHEXYL-5-[(3,5-DIMETHYL-1H-PYRAZOL-1-YL)METHYL]-2-FURAMIDE exerts its effects involves its interaction with specific molecular targets. The pyrazole ring can interact with enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and molecular targets are subjects of ongoing research .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N,N-DICYCLOHEXYL-5-[(3,5-DIMETHYL-1H-PYRAZOL-1-YL)METHYL]-2-FURAMIDE is unique due to its combination of a pyrazole ring with dimethyl substitutions and a furan ring, which imparts distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for various applications in research and industry .

Properties

Molecular Formula

C23H33N3O2

Molecular Weight

383.5 g/mol

IUPAC Name

N,N-dicyclohexyl-5-[(3,5-dimethylpyrazol-1-yl)methyl]furan-2-carboxamide

InChI

InChI=1S/C23H33N3O2/c1-17-15-18(2)25(24-17)16-21-13-14-22(28-21)23(27)26(19-9-5-3-6-10-19)20-11-7-4-8-12-20/h13-15,19-20H,3-12,16H2,1-2H3

InChI Key

FTZLDHPIWYSGRI-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NN1CC2=CC=C(O2)C(=O)N(C3CCCCC3)C4CCCCC4)C

Origin of Product

United States

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